REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[I-:16].[Na+].[OH-].[Na+].Cl[O-].[Na+].P([O-])(O)(O)=O.[Na+]>CO.S([O-])([O-])(=O)=S.[Na+].[Na+].O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:6][C:7]=1[I:16] |f:1.2,3.4,5.6,7.8,10.11.12|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
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Name
|
|
Quantity
|
4.61 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
sodium thiosulfate
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred cold for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (2×90 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a white powder
|
Type
|
CUSTOM
|
Details
|
The solid was crystallized from dichloroethane/hexane
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica with dichloromethane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C1=CC=C(C=C1)C#N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.19 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |